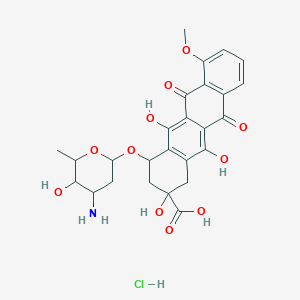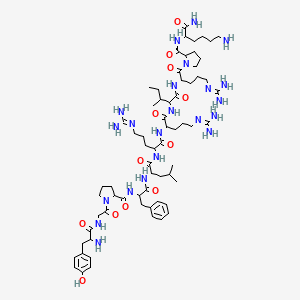
2-(Hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tri-O-benzyl-b-D-galactopyranoside is a chemical compound with the molecular formula C₂₇H₃₀O₆ and a molecular weight of 450.52. This compound is a derivative of galactose, a type of sugar, and is often used in the study of glycosylation reactions in biomedical research.
Vorbereitungsmethoden
The synthesis of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside typically involves the benzylation of galactose derivatives. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete benzylation. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,2,3-Tri-O-benzyl-b-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups using reagents like hydrogen bromide (HBr) or sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield an aldehyde, while reduction with LiAlH₄ would produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tri-O-benzyl-b-D-galactopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It is employed in the study of glycosylation reactions, which are crucial for understanding carbohydrate-protein interactions.
Medicine: This compound is instrumental in the development of antiviral drugs, where understanding carbohydrate-protein interactions is essential.
Industry: It is used in the production of various glycosylated products and as a precursor in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. In glycosylation reactions, it acts as a donor molecule, transferring its sugar moiety to acceptor molecules. The compound’s benzyl groups protect the hydroxyl groups of the galactose, preventing unwanted side reactions and ensuring selective glycosylation .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tri-O-benzyl-b-D-galactopyranoside can be compared with other similar compounds such as:
1,2,3-Tri-O-benzyl-4-O-benzoyl-b-D-galactopyranoside: This compound has an additional benzoyl group, which may alter its reactivity and applications.
Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside: This compound contains a thio group instead of a hydroxyl group, which can significantly change its chemical properties and reactivity.
The uniqueness of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside lies in its specific substitution pattern, which makes it particularly useful in selective glycosylation reactions and as a building block for more complex carbohydrate structures.
Eigenschaften
Molekularformel |
C27H30O6 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol |
InChI |
InChI=1S/C27H30O6/c28-16-23-24(29)25(30-17-20-10-4-1-5-11-20)26(31-18-21-12-6-2-7-13-21)27(33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2 |
InChI-Schlüssel |
LSHLWIIYISYWAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)


![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)


![tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12318213.png)

![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)



